Ethyl 4-chloro-3,5-dimethylbenzoylformate
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Overview
Description
Ethyl 4-chloro-3,5-dimethylbenzoylformate is an organic compound with the molecular formula C12H13ClO3. It is a derivative of benzoylformate, characterized by the presence of ethyl, chloro, and dimethyl groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3,5-dimethylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3,5-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ester product.
Another method involves the Friedel-Crafts acylation of 4-chloro-3,5-dimethylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires anhydrous conditions and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3,5-dimethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-chloro-3,5-dimethylbenzoic acid or 4-chloro-3,5-dimethylbenzophenone.
Reduction: Ethyl 4-chloro-3,5-dimethylbenzyl alcohol.
Substitution: 4-amino-3,5-dimethylbenzoylformate or 4-thio-3,5-dimethylbenzoylformate.
Scientific Research Applications
Ethyl 4-chloro-3,5-dimethylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3,5-dimethylbenzoylformate involves its interaction with molecular targets through various pathways. For instance, in biochemical applications, the compound may act as a substrate for enzymes, undergoing transformations that provide insights into enzyme function and regulation. The presence of the chloro and dimethyl groups can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Ethyl 4-chloro-3,5-dimethylbenzoylformate can be compared with other similar compounds, such as:
Ethyl 4-chlorobenzoylformate: Lacks the dimethyl groups, resulting in different reactivity and applications.
Ethyl 3,5-dimethylbenzoylformate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 2-(4-chloro-3,5-dimethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-4-16-12(15)11(14)9-5-7(2)10(13)8(3)6-9/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZWHRHJYQGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C(=C1)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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